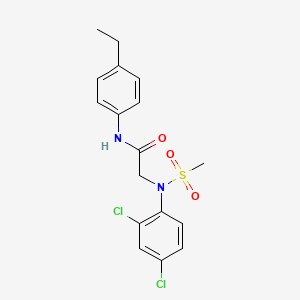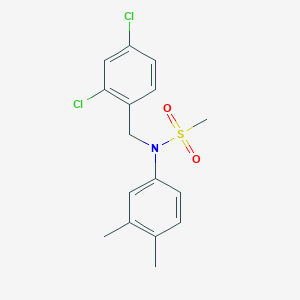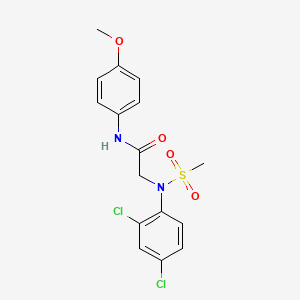![molecular formula C19H21ClN2O6S B3503736 methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3503736.png)
methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate
Overview
Description
Methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CI-994 or Tacedinaline and belongs to the class of histone deacetylase inhibitors (HDACi).
Mechanism of Action
The mechanism of action of methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate involves the inhibition of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. HDACi like methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate block the function of HDACs, leading to the accumulation of acetylated histones and increased gene expression.
Biochemical and Physiological Effects:
Methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In addition, methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate in lab experiments is its specificity for HDAC enzymes. This compound selectively inhibits HDACs and does not affect other enzymes, leading to fewer off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in in vivo studies.
Future Directions
There are several future directions for the study of methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate. One area of interest is the development of more potent HDACi based on the structure of this compound. Another direction is the investigation of the synergistic effects of methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate with other anti-cancer agents. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide valuable information for its clinical development.
Scientific Research Applications
Methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is cancer research, as HDACi have been shown to have anti-tumor effects. Methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
properties
IUPAC Name |
methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-12(2)22-29(25,26)13-8-9-17(15(20)10-13)28-11-18(23)21-16-7-5-4-6-14(16)19(24)27-3/h4-10,12,22H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDRWRYAUAGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B3503656.png)
![4-({4-[(4-bromobenzyl)oxy]-3-chlorophenyl}carbonothioyl)morpholine](/img/structure/B3503663.png)
![ethyl 2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3503678.png)
![ethyl 4-({[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B3503683.png)
![1-bromo-4-ethoxy-5-[(4-methylbenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B3503694.png)
![ethyl 4-{[3-(anilinosulfonyl)-4-methylbenzoyl]amino}benzoate](/img/structure/B3503705.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B3503709.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B3503719.png)


![N-(4-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3503738.png)

![3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B3503750.png)